3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Description
Its structure features:
- A pyrimido[1,2-a][1,3,5]triazin-6-one core with a 2,4-dihydro configuration.
- Substituents at positions 1, 3, 7, and 8:
- 1-(2-Methoxyphenyl): A methoxy-substituted aromatic ring.
- 3-[2-(3,4-Dimethoxyphenyl)ethyl]: A phenethyl group with vicinal methoxy groups.
- 7,8-Dimethyl groups: Small alkyl substituents likely enhancing lipophilicity.
Properties
Molecular Formula |
C25H30N4O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C25H30N4O4/c1-17-18(2)26-25-28(20-8-6-7-9-21(20)31-3)15-27(16-29(25)24(17)30)13-12-19-10-11-22(32-4)23(14-19)33-5/h6-11,14H,12-13,15-16H2,1-5H3 |
InChI Key |
BXHZYBRHBYOYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 3,4-dimethoxyphenyl ethyl ketone and 2-methoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the pyrimido[1,2-a][1,3,5]triazin-6-one core.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogues
Structural and Electronic Differences
Aromatic Substituents: The target compound’s 1-(2-methoxyphenyl) group differs from analogues with 4-methoxy (), ethoxy (), or trifluoromethyl () substituents. The 2-methoxy configuration may sterically hinder metabolic O-demethylation compared to para-substituted derivatives . morpholinoethyl () or pyridylmethyl () groups.
Alkyl Substituents :
- 7,8-Dimethyl groups are conserved in several analogues (e.g., ), suggesting a role in stabilizing the heterocyclic core.
Polar vs.
Pharmacological Implications (Inferred)
- Metabolic Stability: Methoxy groups are susceptible to cytochrome P450-mediated O-demethylation (e.g., verapamil metabolites in ). The target’s 3,4-dimethoxyphenethyl group may resist demethylation better than mono-methoxy analogues.
- Kinase Inhibition Potential: Analogues with trifluoromethyl () or pyridylmethyl () groups show enhanced binding to hydrophobic enzyme pockets, suggesting the target’s dimethoxy groups may favor interactions with polar residues.
Biological Activity
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O6 |
| Molecular Weight | 444.5 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 647.8 °C |
| Flash Point | 345.6 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound has shown significant cytotoxic effects against several cancer cell lines including HCT-116 (colon cancer) and HEP2 (epidermoid carcinoma). The IC50 values indicate a strong inhibitory effect compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and survival pathways, such as VEGFR2 and FGFR1 .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity:
- In Vitro Studies : Preliminary tests have demonstrated efficacy against various bacterial strains and fungal pathogens. The synthesized derivatives showed enhanced antimicrobial properties when compared to standard antibiotics .
- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features:
- Substituents Influence : Variations in substituents on the phenyl rings significantly affect potency. For instance, methoxy groups enhance solubility and bioavailability which can lead to improved therapeutic effects.
- Electron Donating/Withdrawing Effects : The presence of electron-donating groups (like -OCH3) increases the reactivity of the molecule towards biological targets while electron-withdrawing groups may reduce activity .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Cytotoxicity Assays : In a study involving various cancer cell lines, compounds similar in structure were evaluated for their cytotoxic effects using MTT assays. Results indicated that modifications in the methoxy groups could enhance cytotoxicity against specific cancer types .
- Antimicrobial Testing : A series of derivatives were tested against both Gram-positive and Gram-negative bacteria. Compounds with additional functional groups showed significantly improved antimicrobial activity compared to their parent structures .
Q & A
Q. What are the critical steps and challenges in synthesizing 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one?
The synthesis involves multi-step reactions, including nucleophilic substitutions, cyclization, and functional group modifications. Key challenges include:
- Regioselectivity : Ensuring correct ring closure in the pyrimido-triazine core requires precise temperature control (e.g., reflux conditions) and catalyst selection (e.g., Et₃N or DIPEA) .
- Purification : Techniques like recrystallization (using ethanol or toluene) and column chromatography are critical for isolating the target compound from byproducts .
- Yield Optimization : Adjusting stoichiometry of reagents (e.g., oxalyl chloride for cyclization) and solvent polarity (DMF for solubility vs. EtOH for precipitation) can improve yields .
Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring systems (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS with <5 ppm error) .
- HPLC-PDA : Assesses purity (>95% by area normalization) and detects trace impurities .
Advanced Research Questions
Q. How can computational methods streamline the synthesis and functionalization of this compound?
Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., via ICReDD’s workflow) enable:
- Reaction Mechanism Elucidation : Modeling intermediates in cyclization steps to identify energy barriers and optimize conditions .
- Solvent/Catalyst Screening : Predicting solvent-catalyst interactions (e.g., DMF’s role in stabilizing transition states) .
- Retrosynthetic Planning : Fragmenting the molecule into accessible precursors (e.g., phenethylamine derivatives and triazine building blocks) .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from subtle structural variations. Strategies include:
- SAR Analysis : Comparing substituent effects (e.g., methoxy vs. ethoxy groups on bioactivity) using libraries of analogs .
- In Silico Docking : Mapping binding interactions (e.g., with kinase targets) to explain divergent activities .
- Experimental Validation : Re-synthesizing disputed compounds under standardized conditions to confirm reproducibility .
Q. What strategies mitigate side reactions during the synthesis of this heterocyclic system?
Side reactions (e.g., over-oxidation or dimerization) can be minimized via:
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature for amine coupling) to control reactivity .
- Protecting Groups : Temporarily blocking reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) .
- Flow Chemistry : Continuous reactors reduce intermediate degradation by limiting residence time .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
